2-Aatsc
2-Aatsc
Brand Name:
Vulcanchem
CAS No.:
107555-22-6
VCID:
VC20748013
InChI:
InChI=1S/C13H18N4O3S/c1-10(12-5-3-4-6-14-12)16-17-13(21)15-9-19-7-8-20-11(2)18/h3-6H,7-9H2,1-2H3,(H2,15,17,21)/b16-10-
SMILES:
CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1
Molecular Formula:
C13H18N4O3S
Molecular Weight:
310.37 g/mol
2-Aatsc
CAS No.: 107555-22-6
Cat. No.: VC20748013
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107555-22-6 |
|---|---|
| Molecular Formula | C13H18N4O3S |
| Molecular Weight | 310.37 g/mol |
| IUPAC Name | 2-[[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]methoxy]ethyl acetate |
| Standard InChI | InChI=1S/C13H18N4O3S/c1-10(12-5-3-4-6-14-12)16-17-13(21)15-9-19-7-8-20-11(2)18/h3-6H,7-9H2,1-2H3,(H2,15,17,21)/b16-10- |
| Standard InChI Key | ZXIYTRGLUHKCCK-YBEGLDIGSA-N |
| Isomeric SMILES | C/C(=N/NC(=S)NCOCCOC(=O)C)/C1=CC=CC=N1 |
| SMILES | CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
| Canonical SMILES | CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator